tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
CAS No.: 1932101-73-9
Cat. No.: VC11657564
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932101-73-9 |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate |
| Standard InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 |
| Standard InChI Key | FVUJIZNXJAXEJU-RNFRBKRXSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1O |
| SMILES | CC(C)(C)OC(=O)NC1CCC1O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC1O |
Introduction
Structural Characteristics and Physicochemical Properties
Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 303.7 ± 31.0 °C |
| Density | 1.10 ± 0.1 g/cm³ |
| pKa | 12.06 ± 0.40 |
| LogP (octanol-water) | 0.99 (consensus) |
| Solubility | 9.71 mg/mL in water |
The Boc group enhances solubility in organic solvents while the hydroxyl group facilitates hydrogen bonding, making the compound versatile in polar and nonpolar media .
Synthesis and Stereochemical Control
Key Synthetic Routes
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound’s rigid cyclobutane scaffold and chiral centers make it valuable for constructing:
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Kinase inhibitors: The hydroxyl group participates in hydrogen bonding with ATP-binding pockets.
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Antiviral agents: Cyclobutane mimics ribose conformations in nucleoside analogs .
Case Study: Anticancer Agent Development
A 2024 study utilized tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate to synthesize a PI3Kδ inhibitor. Key steps included:
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Suzuki coupling with a boronic ester.
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Deprotection of the Boc group under acidic conditions.
The final compound showed IC₅₀ = 12 nM against lymphoma cells.
| Hazard | Precaution |
|---|---|
| Irritant (H315, H319) | Use gloves/eye protection |
| Respiratory sensitizer | Operate in fume hood |
Future Directions and Research Gaps
Unresolved Challenges
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Scalability: Current routes yield ≤73%, necessitating improved catalysts .
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Stereoselectivity: General methods for (1R,2R) synthesis remain underdeveloped compared to other isomers.
Emerging Applications
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